molecular formula C14H14FNS B1455986 N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline CAS No. 1275711-70-0

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline

Cat. No.: B1455986
CAS No.: 1275711-70-0
M. Wt: 247.33 g/mol
InChI Key: FBPGBNZQLHKKLS-UHFFFAOYSA-N
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Description

N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline is a fluorinated organic compound featuring a thioether linkage and an aniline moiety, with the molecular formula C 14 H 14 FNS and a molecular weight of 247.33 g/mol . This structure combines a 4-fluorophenyl group connected via a sulfur atom to an ethylene spacer, which is terminated by a N-phenylaniline group . This compound belongs to a class of chemicals valued in medicinal chemistry and organic synthesis. The thioether (sulfanyl) group is a key functional moiety that can influence the electronic properties and metabolic stability of a molecule . Furthermore, the strategic incorporation of a fluorine atom on the aromatic ring is a common practice in drug design, as it can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets . The aniline nitrogen provides a reactive handle for further chemical modifications, making this molecule a versatile building block for the construction of more complex chemical architectures, such as pharmaceutical candidates or functional materials . While specific biological data for this exact molecule is not extensively publicized, research on related diarylthioether derivatives highlights their investigation in areas such as anti-infective research . This product is intended for research purposes as a chemical intermediate. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfanylethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGBNZQLHKKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a fluorinated phenyl group and a sulfanyl (thioether) moiety. These components contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thio group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in the context of inhibiting metalloproteinases, which play roles in cancer progression and tissue remodeling.
  • Antimicrobial Activity : Studies have shown that compounds containing fluorinated phenyl groups exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the 4-fluorophenyl moiety enhances the compound's potency .

Antimicrobial Activity

Research indicates that this compound demonstrates considerable antibacterial activity. A study reported its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like kanamycin:

Bacterial StrainMIC (µg/mL)Comparison to Kanamycin
E. coli8Comparable
S. aureus161.9-fold lower
B. subtilis16Comparable
P. aeruginosa32Lower

This data suggests that the compound could be a promising candidate for further development as an antibacterial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Various derivatives have shown potent antitumor activity in vitro, with IC50 values indicating effective growth inhibition of cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (lung cancer)49.85
MCF-7 (breast cancer)1.88 ± 0.11
HCT116 (colon cancer)0.98 ± 0.06

These findings highlight the potential of this compound in cancer therapy, particularly against specific cell lines.

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial effects of several fluorinated compounds, including derivatives of this compound, against clinical isolates of E. coli and S. aureus. The results demonstrated significant antimicrobial activity, suggesting that modifications to the thioether structure could enhance efficacy .
  • Anticancer Screening : In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines, revealing that modifications to the aniline structure could lead to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline have shown promising anticancer properties. For instance, compounds synthesized from similar structures have demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. These findings suggest that modifications to the aniline structure can enhance biological activity, making it a valuable scaffold for drug development targeting cancer therapies .

Mechanistic Insights
Studies have revealed that certain analogs disrupt microtubule formation and arrest cells in the mitotic phase, indicating a potential mechanism of action for anticancer agents derived from this compound. Such insights are crucial for understanding how these compounds can be optimized for therapeutic use .

Organic Synthesis

Synthesis of Complex Molecules
this compound can serve as a key intermediate in the synthesis of more complex organic compounds. It has been utilized as a nucleophile in reactions to create various arylpyrimidine derivatives and ortho-metalated primary phenethylamines. The ability to introduce electron-withdrawing and electron-releasing groups on the aromatic ring enhances the versatility of this compound in synthetic applications .

Reactivity and Stability
The compound exhibits stability under recommended storage conditions and shows compatibility with various reagents used in organic synthesis. Its slightly soluble nature in water allows for diverse reaction environments, facilitating the development of new synthetic methodologies .

Materials Science

Potential Applications in Material Development
Given its chemical properties, this compound has potential applications in the development of advanced materials such as polymers and coatings. The incorporation of fluorinated groups can enhance material properties like thermal stability, chemical resistance, and mechanical strength .

Case Studies

Study Focus Findings
Anticancer Compound EvaluationCompounds derived from similar structures showed significant cytotoxicity against cancer cell lines .
Organic Synthesis ApplicationsUtilized as a nucleophile for synthesizing arylpyrimidine derivatives and ortho-metalated phenethylamines .
Material PropertiesPotential use in developing polymers with enhanced thermal stability due to fluorination .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reaction TypeReagents/ConditionsProductsYield/NotesReferences
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, acetic acid, 25°C(4-Fluorophenyl)sulfinyl ethyl anilineModerate conversion
Sulfone formationm-CPBA (meta-chloroperbenzoic acid), DCM, 0°C → RT(4-Fluorophenyl)sulfonyl ethyl anilineHigh purity after column chromatography

Key Insight : Oxidation selectivity depends on reagent strength and stoichiometry. Hydrogen peroxide typically stops at sulfoxide, while stronger oxidants like m-CPBA yield sulfones.

Alkylation and Acylation

The primary amine in the aniline group participates in nucleophilic substitution and acylation reactions.

Reaction TypeReagents/ConditionsProductsNotesReferences
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-Methyl derivativeRequires anhydrous conditions
AcylationAcetyl chloride, pyridine, RTN-Acetylated productReaction monitored via TLC

Mechanistic Note : Alkylation proceeds via an S<sub>N</sub>2 mechanism, while acylation involves intermediate imine formation.

Electrophilic Aromatic Substitution (EAS)

The aniline ring directs electrophiles to para/ortho positions, while the fluorine substituent on the adjacent ring moderates reactivity.

Reaction TypeReagents/ConditionsProductsRegioselectivityReferences
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-N-{2-[(4-fluorophenyl)sulfanyl]ethyl}anilinePara to -NH group
SulfonationFuming H<sub>2</sub>SO<sub>4</sub>, 50°C3-Sulfo-N-{2-[(4-fluorophenyl)sulfanyl]ethyl}anilineOrtho/para dominance

Steric and Electronic Effects : The electron-withdrawing fluorine reduces ring reactivity but enhances para-directing effects in nitration .

Condensation and Cyclization

The amine group can condense with carbonyl compounds to form heterocyclic structures.

Reaction TypeReagents/ConditionsProductsApplicationReferences
Schiff base formationBenzaldehyde, EtOH, refluxN-Benzylidene derivativeIntermediate for metal complexes
Pictet-Spengler reactionAldehydes, acetic acid, 60°CTetrahydroisoquinoline analogsBioactive scaffold synthesis

Example Pathway :

  • Condensation with aldehydes forms imines.

  • Acid-catalyzed cyclization yields tetrahydroisoquinoline derivatives, as seen in analogous systems .

Reductive Transformations

The sulfide and aromatic nitro groups (if introduced) can undergo reduction.

Reaction TypeReagents/ConditionsProductsNotesReferences
Sulfide reductionLiAlH<sub>4</sub>, THF, refluxEthylamine derivativeNot typically favored due to stability
Nitro reduction (post-nitration)H<sub>2</sub>, Pd/C, EtOH3-Amino-N-{2-[(4-fluorophenyl)sulfanyl]ethyl}anilineCatalytic hydrogenation preferred

Cross-Coupling Reactions

The aryl fluoride may participate in coupling reactions under palladium catalysis.

Reaction TypeReagents/ConditionsProductsEfficiencyReferences
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid, K<sub>2</sub>CO<sub>3</sub>Biaryl derivativesModerate (steric hindrance)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline with analogous compounds, focusing on structural features, synthesis methods, and applications.

N-(4-Fluorophenyl)-N-methyl-2-(phenylthio)aniline (3g)

  • Structure : Contains a methyl group on the aniline nitrogen and a phenylthio substituent instead of ethylthio.
  • Synthesis : Prepared via transition-metal-free thioamination using sulfenamides and arynes. Reaction conditions include CsF in DME at 25°C for 24 hours, yielding a pale yellow solid .
  • Physical State: 3g is a solid, whereas the target compound is liquid, suggesting differences in intermolecular forces (e.g., hydrogen bonding) .

Fluchloralin (N-(2-Chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline)

  • Structure: Features nitro (NO₂) and trifluoromethyl (CF₃) groups on the aromatic ring, along with a chloroethyl chain.
  • Application : A pre-emergent herbicide with documented pesticidal activity .
  • Key Differences :
    • Electron-Withdrawing Groups : The presence of nitro and CF₃ groups in Fluchloralin enhances electrophilicity, making it more reactive in redox reactions compared to the fluorine and sulfur substituents in the target compound.
    • Molecular Weight : Fluchloralin (C₁₂H₁₃ClF₃N₃O₄) has a higher molecular weight (371.7 g/mol) due to nitro and CF₃ groups .

N-Isopropyl-2-(isopropylthio)aniline

  • Structure : Substitutes the ethylthio linker with an isopropylthio group and replaces the 4-fluorophenyl group with an isopropylamine.
  • Synthesis : Likely synthesized via nucleophilic substitution or thiol-amine coupling, similar to methods described for the target compound .
  • Fluorine Absence: The lack of a fluorine atom may reduce electronegativity and alter binding affinities in biological systems .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Applications
N-{2-[(4-FP)sulfanyl]ethyl}aniline C₁₄H₁₄FNS 247.34 Ethylthio, 4-FP, aniline Liquid Research chemical
N-(4-FP)-N-methyl-2-(PhS)aniline (3g) C₁₉H₁₇FNS 317.41 Phenylthio, methyl, 4-FP Solid Synthetic intermediate
Fluchloralin C₁₂H₁₃ClF₃N₃O₄ 371.7 Nitro, CF₃, chloroethyl Solid Herbicide
N-Isopropyl-2-(iPrS)aniline C₁₂H₁₉NS 209.35 Isopropylthio, isopropylamine Liquid Organic synthesis intermediate

Abbreviations : FP = fluorophenyl; PhS = phenylthio; iPr = isopropyl.

Research Findings and Trends

  • Synthetic Flexibility : The target compound’s ethylthio linker enables modular synthesis, as seen in methods using formic acid reflux or solid-phase bases (e.g., EEDQ in DMF) .
  • Reactivity : Sulfur-containing anilines often exhibit unique redox and coordination properties. For example, the sulfur atom in the target compound may participate in hydrogen bonding or metal chelation, unlike nitro-containing analogs .

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline typically involves two key steps:

The critical challenge lies in selectively coupling the fluorophenyl sulfanyl group to the ethylamine without side reactions such as over-alkylation or oxidation.

Preparation Routes

Nucleophilic Substitution Using 4-Fluorophenyl Thiol Derivatives

One common approach is the nucleophilic substitution of a 2-haloethyl aniline derivative with 4-fluorophenyl thiol or its equivalents under basic conditions. This method exploits the nucleophilicity of the thiol sulfur and the electrophilicity of the haloethyl group.

  • Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100 °C).
  • Base: Potassium carbonate or triethylamine is used to deprotonate the thiol, enhancing nucleophilicity.
  • Outcome: Formation of the sulfanyl-ethyl linkage with good yields and minimal side products.

Thiolation via Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, provide an alternative route:

  • Catalysts: Palladium or copper complexes facilitate the coupling between aryl halides (e.g., 4-fluorophenyl bromide) and thiol or thiolate species.
  • Ligands: Use of bidentate phosphine ligands (e.g., Xantphos) enhances catalyst stability and selectivity.
  • Solvent and temperature: Dioxane or toluene at 80–100 °C under inert atmosphere.
  • Advantages: High selectivity, mild conditions, and tolerance to various functional groups.

Reductive Amination of 2-[(4-fluorophenyl)sulfanyl]acetaldehyde

Another approach involves:

  • Step 1: Synthesis of 2-[(4-fluorophenyl)sulfanyl]acetaldehyde by oxidation of the corresponding sulfide precursor.
  • Step 2: Reductive amination with aniline under catalytic hydrogenation or using reducing agents such as sodium cyanoborohydride.
  • Benefits: Direct formation of the secondary amine with control over stereochemistry if chiral catalysts are employed.

Representative Synthetic Procedure (Literature-Based)

A reported synthesis involves the following steps:

Step Reagents and Conditions Description Yield (%)
1 4-Fluorophenyl thiol + 2-bromoethylamine hydrobromide, K2CO3, DMF, 80 °C Nucleophilic substitution to form 2-[(4-fluorophenyl)sulfanyl]ethylamine intermediate 75–85
2 Aniline, coupling agent (e.g., EDCI or thionyl chloride), base (triethylamine), DCM, RT Amide or secondary amine formation via nucleophilic substitution or amide coupling 70–80

This two-step sequence efficiently yields this compound with high purity after column chromatography purification.

Analytical and Purification Techniques

Challenges and Optimization Notes

  • Avoiding oxidation: Sulfanyl groups are prone to oxidation; reactions are often conducted under inert atmosphere (nitrogen or argon).
  • Selectivity: Controlling mono-substitution on ethylamine to prevent di-substituted byproducts.
  • Reaction temperature: Elevated temperatures improve reaction rates but may increase side reactions; optimization is necessary.
  • Solvent choice: Polar aprotic solvents favor nucleophilic substitution; however, solvent effects on yield and purity must be evaluated.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Nucleophilic substitution 4-fluorophenyl thiol, 2-haloethylamine, base DMF, 50–100 °C Simple, high yield Requires thiol handling, oxidation risk
Cross-coupling catalysis 4-fluorophenyl halide, thiol, Pd/Cu catalyst, ligands Dioxane, 80–100 °C, inert atmosphere High selectivity, functional group tolerance Requires expensive catalysts, ligand optimization
Reductive amination 2-[(4-fluorophenyl)sulfanyl]acetaldehyde, aniline, reducing agent Room temp to mild heating Direct amine formation, stereocontrol possible Multi-step precursor synthesis

Research Findings and Patents

  • The use of methanolic potassium hydroxide for amine substitutions has been documented for related fluorinated aniline derivatives, indicating moderate yields under mild conditions.
  • Patent CN101863860A describes synthetic routes for fluorine-substituted aminoanilines involving palladium-catalyzed cross-coupling with diphenylphosphine ligands in dioxane at 80–100 °C, which can be adapted for sulfanyl ethyl anilines.
  • Optimization of reaction parameters such as temperature, solvent, and base type significantly impacts yields and purity, as seen in various experimental reports.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline?

Answer:
The compound can be synthesized via transition-metal-free thioamination using sulfenamides. A general procedure involves reacting hydroxylamine derivatives (e.g., N-(4-fluorophenyl)-N-methyl-2-(phenylthio)hydroxylamine) with aryne precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of CsF as a catalyst. The reaction is typically conducted in DME (1,2-dimethoxyethane) at 25°C for 24 hours. Purification via flash column chromatography using gradients of petroleum ether and CH₂Cl₂ yields the product . This method avoids transition metals, reducing costs and contamination risks.

Advanced: How can researchers address contradictory data in reaction yields during thioetherification of similar aniline derivatives?

Answer:
Discrepancies in yields often arise from competing side reactions (e.g., over-sulfonylation or oxidation). For example, in attempts to synthesize sulfonamide derivatives, unintended "double" sulfonamide products may form due to excess sulfonylating agents or prolonged reaction times . To mitigate this:

  • Optimize stoichiometry (e.g., limit sulfonyl chloride equivalents).
  • Monitor reaction progress using TLC or HPLC.
  • Adjust solvent polarity (e.g., DME vs. THF) to control reactivity .
    Contradictory data can be resolved by replicating conditions from high-yield protocols and systematically varying one parameter at a time.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the 4-fluorophenyl group (distinct aromatic splitting patterns) and the ethylsulfanyl linker (δ ~2.8–3.5 ppm for SCH₂).
  • MS (ESI or EI) : For molecular ion verification (e.g., [M+H]⁺).
  • X-ray crystallography : For absolute structural confirmation, as demonstrated in analogous sulfonamide derivatives .
  • FT-IR : To identify N–H stretches (~3400 cm⁻¹) and C–F bonds (~1220 cm⁻¹) .

Advanced: How does the 4-fluorophenylsulfanyl group modulate electronic effects in electrophilic substitution reactions?

Answer:
The 4-fluorophenylsulfanyl group acts as a meta-directing, electron-withdrawing substituent due to:

  • The inductive effect of fluorine (-I), which deactivates the aromatic ring.
  • Resonance donation from the sulfur lone pairs (+M), creating partial negative charge at the para position relative to the sulfanyl group.
    This dual effect directs electrophiles to the meta position of the aniline ring. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and Fukui indices .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:
Typical impurities include:

  • Unreacted hydroxylamine precursors : Removed via aqueous washes (e.g., NaHCO₃).
  • Oxidized byproducts (e.g., sulfones) : Separated using silica gel chromatography with non-polar solvents (petroleum ether/CH₂Cl₂) .
  • Dimeric species : Eliminated via recrystallization from ethyl acetate/petroleum ether mixtures .
    LC-MS is recommended for impurity profiling.

Advanced: What computational strategies predict the bioactivity of this compound derivatives?

Answer:

  • Molecular docking : To assess binding affinity with targets like enzymes (e.g., cyclooxygenase) or receptors. Use software like AutoDock Vina with PDB structures.
  • QSAR models : Train models using descriptors like logP, HOMO/LUMO energies, and topological polar surface area. Data from pesticidal analogs (e.g., Fluchloralin) can inform activity trends .
  • MD simulations : To evaluate stability of ligand-target complexes over nanosecond timescales .

Basic: What solvents are compatible with this compound for reaction design?

Answer:
The compound is soluble in:

  • Polar aprotic solvents : DME, DMF, DMSO (ideal for reactions).
  • Chlorinated solvents : CH₂Cl₂, CHCl₃ (for chromatography).
  • Ethers : THF, diethyl ether (limited solubility).
    Avoid protic solvents (e.g., MeOH, H₂O) due to potential NH-group reactivity .

Advanced: How can crystallography resolve structural ambiguities in sulfanyl-substituted anilines?

Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Bond lengths : S–C (1.78–1.82 Å) and C–F (1.35 Å).
  • Torsional angles : Between the aniline and 4-fluorophenyl rings (typically 60–90°).
  • Hydrogen bonding : NH···O/S interactions critical for crystal packing . For air-sensitive crystals, use inert oil coatings during data collection.

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : In amber vials under N₂ at –20°C to prevent oxidation .
    Refer to SDS sheets for benzidine analogs for toxicity benchmarks .

Advanced: What mechanistic insights explain regioselectivity in the thioamination of arynes?

Answer:
Regioselectivity is governed by:

  • Aryne distortion : Bent intermediates favor nucleophilic attack at the less hindered position.
  • Electronic effects : Electron-rich sulfenamides attack the electrophilic aryne carbons.
  • Catalyst role : CsF promotes desilylation, generating reactive arynes. Kinetic studies using Hammett plots can quantify substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.